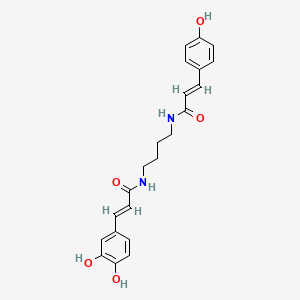

N-p-coumaroyl-N'-caffeoylputrescine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-p-coumaroyl-N’-caffeoylputrescine” is a natural product that belongs to the class of polyphenolic compounds . It can be found in plants such as the Liliaceae and Fabaceae families . This compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . It is widely used in drug research, health products, and functional foods .

Synthesis Analysis

The synthesis of “N-p-coumaroyl-N’-caffeoylputrescine” can be achieved through chemical synthesis or extraction from plants . The chemical synthesis method is complex and usually requires multi-step reactions . On the other hand, extraction from plants involves extraction and purification processes .Molecular Structure Analysis

The molecular formula of “N-p-coumaroyl-N’-caffeoylputrescine” is C22H24N2O5 . Its average mass is 396.436 Da, and its mono-isotopic mass is 396.168518 Da .Scientific Research Applications

Natural Product Isolation and Structural Elucidation : N-p-coumaroyl-N'-caffeoylputrescine was isolated and identified as a new natural product from Exochorda racemosa, alongside other compounds. This discovery contributes to the understanding of the chemical constituents of this plant, which could have various applications in pharmacology and biochemistry (Zhang et al., 2011).

Role in Plant Tissue Culture : Research on callus tissue cultures of Nicotiana tabacum showed the presence of compounds like p-coumaroylputrescine and caffeoylputrescine, providing insight into the biosynthesis and potential roles of these compounds in plant tissue culture (Mizukasi et al., 1971).

Biosynthesis Study in Nicotiana tabacum : Another study on Nicotiana tabacum callus tissue explored the enzyme responsible for the formation of caffeoylputrescine, suggesting a broader understanding of the biosynthesis of cinnamoylputrescines in plants (Negrel, 1989).

Anticancer Potential : A study synthesized derivatives like N-(p-coumaroyl)morpholine and N-caffeoylpyrrolidine and tested them for anticancer activity against murine leukemia P388 cells. The results showed significant anticancer potential, highlighting the therapeutic applications of such compounds (Firdaus et al., 2020).

Impact on Plant Defense Mechanisms : Research on Nicotiana attenuata demonstrated that the silencing of an N-acyltransferase involved in lignin biosynthesis altered the metabolism of phenolamides like N′,N′′-dicoumaroylspermidine and N′,N′′-coumaroylputrescine, affecting the plant's defense responses (Gaquerel et al., 2013).

Inhibition of Xanthine Oxidase : Compounds including caffeic acid and derivatives were isolated from Alsophila spinulosa and tested for their xanthine oxidase inhibitory effect, which is relevant for conditions like gout and hyperuricemia (Chiang et al., 1994).

Future Directions

“N-p-coumaroyl-N’-caffeoylputrescine” has shown promising biological activities, making it a potential candidate for drug research, health products, and functional foods . Future research could focus on elucidating its mechanism of action, optimizing its synthesis process, and evaluating its safety profile.

properties

IUPAC Name |

(E)-N-[4-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butyl]-3-(4-hydroxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-18-8-3-16(4-9-18)6-11-21(28)23-13-1-2-14-24-22(29)12-7-17-5-10-19(26)20(27)15-17/h3-12,15,25-27H,1-2,13-14H2,(H,23,28)(H,24,29)/b11-6+,12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUQQMKMMARZRU-GNXRPPCSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCCCNC(=O)C=CC2=CC(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is significant about the identification of N-p-coumaroyl-N'-caffeoylputrescine in Exochorda racemosa?

A1: This study, published in the journal "Zhongguo Zhong Yao Za Zhi" [], represents the first reported instance of this compound being isolated from any plant source. This makes it a novel natural product. The compound was found alongside 19 other known compounds in Exochorda racemosa, a plant used in traditional Chinese medicine. While the specific biological activities of this compound were not investigated in this study, its discovery opens avenues for future research into its potential medicinal properties and its role within the plant.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)

![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)

![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)